molecular formula C22H27ClN2O4S B4166744 2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-cyclohexylacetamide

2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-cyclohexylacetamide

Cat. No.: B4166744
M. Wt: 451.0 g/mol
InChI Key: JVFXPFRAGGOPRQ-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-cyclohexylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenoxy group, a sulfonyl group, and a cyclohexylacetamide moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-cyclohexylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of a phenol derivative to introduce the chloro group at the desired position.

    Sulfonylation: The chlorinated phenol is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Amination: The sulfonylated intermediate is reacted with an amine, such as 1-phenylethylamine, to form the sulfonamide linkage.

    Acylation: The final step involves the acylation of the amine with cyclohexylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different substituents.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-cyclohexylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl and chloro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-cyclohexylacetamide: shares similarities with other sulfonamide-containing compounds, such as sulfonylureas and sulfonamides.

    Sulfonylureas: These compounds are commonly used as antidiabetic agents and share the sulfonyl group with the target compound.

    Sulfonamides: Known for their antibacterial properties, sulfonamides also contain the sulfonyl group and can undergo similar chemical reactions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4S/c1-16(17-8-4-2-5-9-17)25-30(27,28)19-12-13-21(20(23)14-19)29-15-22(26)24-18-10-6-3-7-11-18/h2,4-5,8-9,12-14,16,18,25H,3,6-7,10-11,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFXPFRAGGOPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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